molecular formula C17H17NO5 B2372004 2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 247592-82-1

2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2372004
CAS No.: 247592-82-1
M. Wt: 315.325
InChI Key: BRLSKFDZAFKPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H11NO4 This compound is known for its unique structural properties, which include a formyl group, a methoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 4-formyl-2-methoxyphenol with 2-methoxyphenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 60-80°C, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-formyl-2-methoxyphenoxy)acetate: Similar structure but with an ethyl ester group instead of an acetamide group.

    (4-formyl-2-methoxyphenoxy)acetic acid: Contains a carboxylic acid group instead of an acetamide group.

    Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate: Similar structure but with a butanoate ester group.

Uniqueness

2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both formyl and acetamide groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-14-6-4-3-5-13(14)18-17(20)11-23-15-8-7-12(10-19)9-16(15)22-2/h3-10H,11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLSKFDZAFKPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.